1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime is a heterocyclic compound characterized by the molecular formula and a molecular weight of approximately 125.13 g/mol. This compound is a derivative of imidazole, featuring a five-membered ring that contains two nitrogen atoms. The oxime functional group is attached to the aldehyde carbon, providing unique reactivity and properties that differentiate it from other imidazole derivatives. Its structure can be represented as follows:
The compound is primarily used in organic synthesis and research applications due to its versatile chemical properties.
These reactions highlight the compound's potential as a precursor in synthesizing more complex organic molecules .
Research into the biological activity of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime indicates potential applications in medicinal chemistry. It has been investigated for its role as an intermediate in drug development, particularly in synthesizing therapeutic agents. The compound's ability to interact with various biological targets, such as enzymes and receptors, through mechanisms like hydrogen bonding and coordination with metal ions, suggests it may possess pharmacological properties worthy of further exploration .
The synthesis of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime typically involves the reaction of 2-methyl-1H-imidazole-4-carbaldehyde with hydroxylamine. This reaction can occur in aqueous or alcoholic media under mild conditions. The general reaction scheme is as follows:
While specific industrial production methods are not extensively documented, the synthesis can be scaled up using standard organic synthesis techniques while maintaining optimal reaction conditions to ensure high yield and purity .
1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime finds applications across various fields:
The interaction studies of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime focus on its binding affinity and reactivity with biological targets. These interactions may involve coordination with metal ions or engagement with enzymatic active sites. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic effects .
Several compounds share structural similarities with 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Methyl-1H-imidazole-4-carbaldehyde | C5H6N2O | Parent compound lacking the oxime group |
| 4-Methyl-5-imidazolecarboxaldehyde | C5H6N2O | Different substitution pattern on the imidazole ring |
| 2-Imidazolecarboxaldehyde | C4H4N2O | Carbaldehyde group at a different position |
The uniqueness of 1H-Imidazole-4-carboxaldehyde, 2-methyl-, oxime lies in its combination of both the oxime and imidazole functionalities. This dual presence grants it distinct chemical reactivity and versatility for synthetic and research purposes compared to its similar compounds .